AS-Inclisiran sodium

Oligonucleotide characterization siRNA quality control CAS registry integrity

AS-Inclisiran sodium (CAS 1639264-46-2) is the chemically synthesized antisense (guide) strand of inclisiran, a first-in-class small interfering RNA (siRNA) therapeutic that targets proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA for degradation via the RNA interference (RNAi) pathway. The full duplex inclisiran sodium (CAS 1639324-62-1) is approved as Leqvio® for lowering low-density lipoprotein cholesterol (LDL-C) in patients with atherosclerotic cardiovascular disease (ASCVD) and heterozygous familial hypercholesterolemia (HeFH).

Molecular Formula C78H140N11O34P
Molecular Weight 1807.0 g/mol
CAS No. 1639264-46-2
Cat. No. B12418328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS-Inclisiran sodium
CAS1639264-46-2
Molecular FormulaC78H140N11O34P
Molecular Weight1807.0 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COP(=O)(O)O)O)CO)O)O
InChIInChI=1S/C78H140N11O34P/c1-50(93)85-66-72(108)69(105)55(43-90)121-75(66)117-35-15-12-21-58(97)79-29-18-32-82-61(100)26-38-114-47-78(88-64(103)24-10-8-6-4-5-7-9-11-25-65(104)89-42-54(96)41-53(89)46-120-124(111,112)113,48-115-39-27-62(101)83-33-19-30-80-59(98)22-13-16-36-118-76-67(86-51(2)94)73(109)70(106)56(44-91)122-76)49-116-40-28-63(102)84-34-20-31-81-60(99)23-14-17-37-119-77-68(87-52(3)95)74(110)71(107)57(45-92)123-77/h53-57,66-77,90-92,96,105-110H,4-49H2,1-3H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)(H2,111,112,113)/t53-,54+,55+,56+,57+,66+,67+,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+/m0/s1
InChIKeyLQRNAUZEMLGYOX-LZVIIAQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AS-Inclisiran Sodium (CAS 1639264-46-2): Antisense Strand of the siRNA Drug Inclisiran for PCSK9 Silencing


AS-Inclisiran sodium (CAS 1639264-46-2) is the chemically synthesized antisense (guide) strand of inclisiran, a first-in-class small interfering RNA (siRNA) therapeutic that targets proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA for degradation via the RNA interference (RNAi) pathway . The full duplex inclisiran sodium (CAS 1639324-62-1) is approved as Leqvio® for lowering low-density lipoprotein cholesterol (LDL-C) in patients with atherosclerotic cardiovascular disease (ASCVD) and heterozygous familial hypercholesterolemia (HeFH) . Critically, the CAS registry number 1639264-46-2 is shared with cemdisiran (an siRNA targeting complement C5); procurement should verify identity through orthogonal analytical characterization such as intact mass and sequence confirmation .

Why AS-Inclisiran Sodium Cannot Be Interchanged with Full Duplex Inclisiran or Alternative PCSK9-Targeting Modalities


AS-Inclisiran sodium is not a pharmacologically equivalent substitute for the full duplex inclisiran sodium drug substance. As the antisense strand alone, it lacks the triantennary GalNAc-conjugated sense strand required for asialoglycoprotein receptor (ASGPR)-mediated hepatocyte delivery . Without this targeting ligand, the antisense strand exhibits negligible liver uptake and cannot recapitulate the gene-silencing pharmacodynamics of the intact duplex . Furthermore, PCSK9 monoclonal antibodies (alirocumab, evolocumab) operate via extracellular protein binding rather than intracellular mRNA degradation, yielding distinct pharmacokinetic profiles—biweekly/monthly injection versus twice-yearly dosing—and differential intracellular pathway engagement . These mechanistic and delivery-system differences preclude direct functional interchangeability.

AS-Inclisiran Sodium: Quantitative Differentiation Evidence for Procurement and Analytical Selection


Molecular Identity: AS-Inclisiran Sodium is a 23-Nucleotide Antisense Strand Distinct from Full Duplex Inclisiran and Cemdisiran

AS-Inclisiran sodium (CAS 1639264-46-2) is the 23-nucleotide antisense strand of inclisiran, with a molecular formula of C237H291F10N101O134P22S4 and molecular weight of 7699.6 g/mol, as reported by supplier specifications . This contrasts with the full duplex inclisiran sodium (CAS 1639324-62-1; MW 17,284.72 g/mol; C529H664F12N176Na43O316P43S6) . The antisense strand contains four terminal phosphorothioate (PS) linkages (two at the 5' end, two at the 3' end) and is fully modified with 2'-F and 2'-OMe nucleotides, whereas the sense strand carries the GalNAc cluster and two terminal PS linkages . The CAS number 1639264-46-2 is also assigned to cemdisiran (an anti-C5 siRNA, MW 16,782.53 g/mol; C542H711F17N169O330P45S6) . Procurement must include orthogonal verification by intact mass spectrometry to distinguish AS-Inclisiran sodium (expected mass ~7699.6 Da) from cemdisiran (~16,782.5 Da) and from the duplex (~17,284.7 Da).

Oligonucleotide characterization siRNA quality control CAS registry integrity

LDL-C Reduction: Inclisiran siRNA Delivers ~50% Placebo-Corrected LDL-C Lowering, Comparable to PCSK9 Monoclonal Antibodies in Cross-Study Comparison

Pooled analysis of the Phase 3 ORION-10 and ORION-11 trials (N=2975 participants with ASCVD) demonstrated that inclisiran sodium (284 mg subcutaneous injection on Days 1, 90, 270, 450) produced placebo-corrected LDL-C reductions of –51.5% (95% CI: –54.0 to –49.0) to Day 510 and –52.1% (95% CI: –53.9 to –50.4) to Day 540 (time-adjusted) . In the ORION-8 long-term extension (>12,000 patient-years exposure, mean cumulative 3.7 years), 78.4% of patients achieved pre-specified LDL-C goals with a mean LDL-C change of –49.4% (95% CI: –50.4 to –48.3) . For the monoclonal antibodies alirocumab and evolocumab, a 2025 NMA reported LDL-C reductions of approximately 60% (evolocumab) and 57% (alirocumab) versus placebo in indirect comparisons . While mAbs achieved marginally greater LDL-C reduction by direct cross-study comparison, inclisiran's novel mechanism—intracellular PCSK9 synthesis inhibition via RNAi—enables a radically different dosing regimen (twice-yearly maintenance vs. biweekly/monthly) without statistically significant inferiority in LDL-C lowering .

LDL-cholesterol PCSK9 inhibition clinical efficacy

Structural Determinants of Potency: Antisense Strand Carries Four Phosphorothioate Linkages and Full 2'-F/2'-OMe Modification Critical for RISC Loading and Nuclease Resistance

The antisense strand is a 23-nucleotide sequence fully modified with alternating 2'-F and 2'-OMe ribonucleotides, containing two terminal phosphorothioate (PS) linkages at both the 5' and 3' ends (four PS total), while the sense strand contains only two terminal PS linkages . These PS modifications are chiral, producing diastereomer mixtures. Within the full duplex inclisiran, six terminal PS linkages generate a complex diastereomer pool . The antisense strand's four PS modifications are essential for RISC (RNA-induced silencing complex) loading and Ago2-mediated target mRNA cleavage . Enzymatic synthesis approaches have successfully produced this 23-nt antisense strand with the identical 2'-F/2'-OMe modification pattern and two leading/trailing PS modifications .

siRNA chemical modification phosphorothioate diastereomer composition

Commercial Specification: AS-Inclisiran Sodium Procurement Requires Minimum Purity Threshold of ≥95% with Defined Storage Conditions and Analytical Documentation

Supplier specifications for AS-Inclisiran sodium report HPLC purity of 95.13% to 98%, with appearance as a white to off-white solid requiring storage at –20°C under nitrogen and solubility in DMSO . For the full duplex inclisiran sodium drug product, the FDA label specifies a sterile, preservative-free solution (pH 7.0) in a prefilled syringe containing 284 mg inclisiran (as 300 mg inclisiran sodium salt) . The antisense strand is not formulated for in vivo delivery; it lacks the GalNAc targeting moiety and requires co-formulation with a complementary sense strand or alternative delivery vehicle for hepatocyte uptake. Certificate of Analysis (CoA) should confirm identity by intact mass spectrometry (expected MW 7699.6 Da), purity by ion-pairing reverse-phase HPLC, and endotoxin levels for in vivo research applications .

oligonucleotide procurement purity specification storage stability

AS-Inclisiran Sodium: Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical PCSK9 Gene-Silencing Assays Using Antisense Strand with Custom Delivery Formulations

AS-Inclisiran sodium serves as a core research reagent for in vitro PCSK9 silencing studies in hepatocyte-derived cell lines (e.g., HepG2, primary human hepatocytes) when co-delivered with a complementary GalNAc-conjugated sense strand or via transfection reagents. The clinically validated LDL-C reduction of ~50% with the parent duplex at 180 days provides a benchmark for assessing novel delivery vehicles. Researchers can use the antisense strand to interrogate RISC loading efficiency, Ago2 cleavage kinetics, and strand-specific off-target profiles independent of GalNAc-mediated uptake variables.

Quality Control Reference Material for Inclisiran Biosimilar or Follow-on siRNA Development Programs

The well-characterized molecular weight (7699.6 g/mol), modification pattern (four terminal PS, full 2'-F/2'-OMe), and diastereomer composition of the antisense strand establish it as a critical reference standard for analytical method development in biosimilar characterization. The shared CAS ambiguity with cemdisiran necessitates that any analytical QC platform include orthogonal mass spectrometry and sequence verification to discriminate AS-Inclisiran sodium from other GalNAc-siRNA conjugates, a requirement directly transferable to GMP release testing.

Mechanistic Studies of siRNA Pharmacology Comparing Intracellular (RNAi) vs. Extracellular (mAb) PCSK9 Targeting

The fundamental mechanistic distinction—inclisiran's antisense strand mediates catalytic intracellular PCSK9 mRNA degradation, whereas alirocumab/evolocumab bind extracellular PCSK9 protein —enables head-to-head comparative studies. Researchers can co-administer AS-Inclisiran sodium (as part of a reconstituted duplex) with PCSK9 mAbs to quantify additive or synergistic LDL-C lowering, PCSK9 protein suppression (mean reduction ~75% at pre-dose Day 270 post two inclisiran doses ), and differential effects on intracellular vs. circulating PCSK9 pools.

Investigational Long-Acting siRNA Formulation Development Leveraging the Twice-Yearly Dosing Advantage

The clinical dosing schedule—284 mg inclisiran subcutaneously on Day 1, Day 90, and every 180 days thereafter —demonstrates PK/PD durability unmatched by monoclonal antibodies (biweekly/monthly). AS-Inclisiran sodium can be incorporated into novel sustained-release formulations or alternative delivery systems (e.g., lipid nanoparticles, antibody-siRNA conjugates) to extend duration of action beyond the current 6-month interval.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS-Inclisiran sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.